molecular formula C12H18O2 B13996985 5-Hexylcyclohex-4-ene-1,3-dione CAS No. 5447-85-8

5-Hexylcyclohex-4-ene-1,3-dione

Cat. No.: B13996985
CAS No.: 5447-85-8
M. Wt: 194.27 g/mol
InChI Key: OHOSERCMJSAKGW-UHFFFAOYSA-N
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Description

5-Hexylcyclohex-4-ene-1,3-dione is an organic compound belonging to the class of cyclohexane derivatives It features a cyclohexane ring with a hexyl group attached at the 5-position and two keto groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexylcyclohex-4-ene-1,3-dione typically involves the reaction of cyclohexane derivatives with appropriate reagents under controlled conditions. One common method includes the use of 1,3-cyclohexanedione as a starting material, which undergoes alkylation with hexyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Hexylcyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

5-Hexylcyclohex-4-ene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Hexylcyclohex-4-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of signaling pathways, and effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexylcyclohex-4-ene-1,3-dione is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new applications .

Properties

CAS No.

5447-85-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-hexylcyclohex-4-ene-1,3-dione

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7H,2-6,8-9H2,1H3

InChI Key

OHOSERCMJSAKGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=O)CC(=O)C1

Origin of Product

United States

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